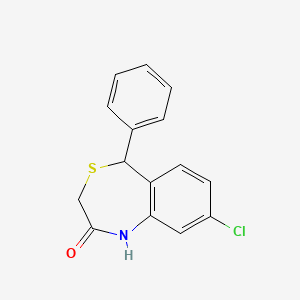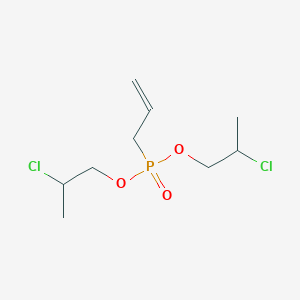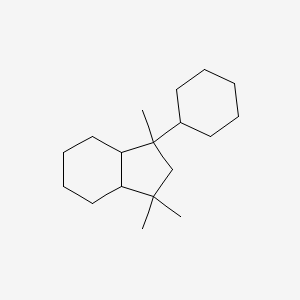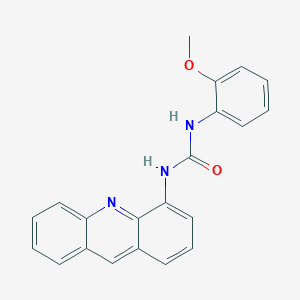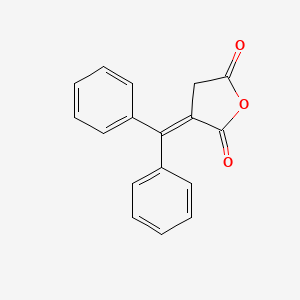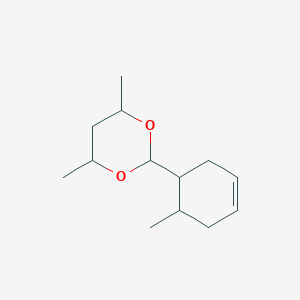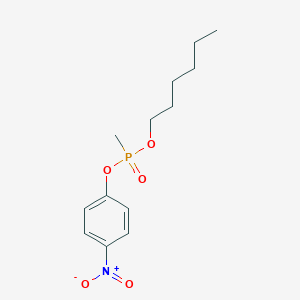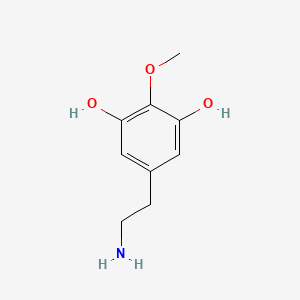
5-(2-Aminoethyl)-2-methoxybenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-2-methoxybenzene-1,3-diol: is an organic compound with a complex structure that includes both amine and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-2-methoxybenzene-1,3-diol typically involves the reaction of 2-methoxyphenol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required product specifications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The presence of both amine and methoxy groups allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-(2-Aminoethyl)-2-methoxybenzene-1,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-2-methoxybenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
2-Aminoethanol:
2-Methoxyphenol: This compound has the methoxy group but lacks the aminoethyl and diol functionalities.
Catecholamines: These compounds, such as dopamine and norepinephrine, share structural similarities with 5-(2-Aminoethyl)-2-methoxybenzene-1,3-diol and are involved in various biological processes.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
15130-83-3 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
5-(2-aminoethyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5,11-12H,2-3,10H2,1H3 |
InChIキー |
GIHFHXFOWGWLMZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1O)CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


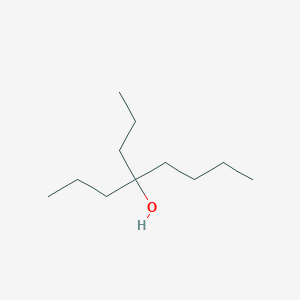
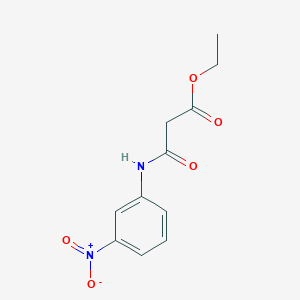
![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)

